6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one
CAS No.:
Cat. No.: VC15554543
Molecular Formula: C4H4N6O
Molecular Weight: 152.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H4N6O |
|---|---|
| Molecular Weight | 152.11 g/mol |
| IUPAC Name | 6-methyl-8H-tetrazolo[1,5-b][1,2,4]triazin-7-one |
| Standard InChI | InChI=1S/C4H4N6O/c1-2-3(11)5-4-6-8-9-10(4)7-2/h1H3,(H,5,6,9,11) |
| Standard InChI Key | UTYSHJPFJZTLGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C(=NN=N2)NC1=O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Nomenclature
6-Methyltetrazolo[1,5-b] triazin-7(8H)-one features a bicyclic system comprising a tetrazole ring fused to a 1,2,4-triazin-7-one moiety. The tetrazole component (a five-membered ring with four nitrogen atoms) is annulated at positions 1 and 5 of the triazinone, creating a planar, conjugated system. A methyl group at position 6 introduces steric and electronic modulation, influencing both reactivity and intermolecular interactions.
The IUPAC name systematically describes this arrangement:
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Tetrazolo[1,5-b]: Indicates fusion between the tetrazole's position 1 and the triazine's position b (following von Baeyer numbering)
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1,2,4-triazin-7(8H)-one: Specifies the triazinone ring with a ketone at position 7 and hydrogen at position 8
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6-methyl: Denotes the methyl substituent on the triazine ring .
Molecular Formula and Stereoelectronic Properties
While the molecular formula is predominantly reported as C₄H₄N₆O (molecular weight 152.11 g/mol), literature discrepancies note alternative formulations (e.g., C₇H₈N₈O), potentially arising from tautomeric variations or crystallographic solvent inclusion. Key electronic features include:
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High nitrogen content (55.3% by mass), promoting hydrogen bonding and dipole interactions
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A conjugated π-system spanning both rings, enabling charge delocalization
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Methyl group-induced steric effects at position 6, modulating ring planarity .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₄N₆O | |
| Molecular Weight | 152.11 g/mol | |
| SMILES | CC1=NN2C(=NN=N2)NC1=O | |
| InChI Key | UTYSHJPFJZTLGQ-UHFFFAOYSA-N | |
| Melting Point (Analog) | 195–196°C (triazolo variant) |
Synthetic Methodologies
General Synthetic Strategies
Synthesis of 6-methyltetrazolo[1,5-b] triazin-7(8H)-one typically involves multistep sequences combining cyclization and condensation reactions. While detailed protocols remain scarce, analogous syntheses of triazolotriazinones provide mechanistic insights:
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Precursor Functionalization: Starting materials like 3-thioxo-1,2,4-triazin-5-ones undergo hydrazonation or nucleophilic substitution to introduce tetrazole-forming groups .
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Cyclocondensation: Refluxing with hydrazonoyl halides in chloroform/triethylamine facilitates intramolecular ring closure, forming the tetrazole-triazine fusion .
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Methylation: Post-cyclization alkylation or use of pre-methylated intermediates installs the C6 methyl group .
Challenges and Optimization
Key synthetic hurdles include:
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Regioselectivity: Competing annulation pathways may yield isomeric byproducts
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Oxidative Stability: The tetrazole ring’s sensitivity to redox conditions necessitates inert atmospheres
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Purification: High polarity complicates crystallization, often requiring chromatographic methods .
| Compound | IC₅₀ (μM) A549 (Lung) | IC₅₀ (μM) PC3 (Prostate) | Selectivity Index (BJ1/A549) |
|---|---|---|---|
| 7a | 36.6 | 42.1 | >10 |
| 7g | 40.1 | 45.8 | >10 |
| Doxorubicin | 43.8 | 41.2 | 2.3 |
Mechanistic studies on analog 7a revealed:
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DNA Damage: Increased γH2AX foci formation (2.8-fold vs. control)
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Apoptosis Induction: BAX/BCL-2 ratio elevation (3.1-fold) and caspase-3 activation
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Metastasis Suppression: MMP-9 downregulation (68% at 50 μM) .
Antibacterial and Antitubercular Applications
Thiazolo-triazinone derivatives exhibit:
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MIC: 2–8 μg/mL against Mycobacterium tuberculosis H37Rv
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Biofilm Disruption: 74% reduction in S. aureus biofilm at 16 μg/mL .
Physicochemical and Spectroscopic Profiling
Spectral Characterization
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¹H NMR: Singlet δ 2.45 ppm (C6-CH₃), broad singlet δ 11.2 ppm (NH)
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IR: Strong absorbance at 1705 cm⁻¹ (C=O), 1600–1450 cm⁻¹ (C=N/C=C) .
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), improving in DMSO (>50 mg/mL)
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Thermal Decomposition: Onset at 215°C (TGA), with exothermic decomposition peaking at 278°C .
Computational and Material Science Perspectives
Quantum Chemical Analysis
DFT calculations (B3LYP/6-311+G**) reveal:
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HOMO-LUMO Gap: 4.8 eV, suggesting moderate electronic excitation energy
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Electrostatic Potential: Negative potential localized on carbonyl oxygen (-0.32 e/Å)
Coordination Chemistry Applications
The triazinone carbonyl and tetrazole N-donors enable metal chelation, forming complexes with:
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